CID 24753384

Description

Classification and Chemical Context within Nitrogen-Containing Bisphosphonates

Alendronate Sodium is chemically classified as a nitrogen-containing bisphosphonate (N-BP). medchemexpress.comnih.gov Bisphosphonates are synthetic analogues of inorganic pyrophosphate (PPi), a naturally occurring compound involved in the regulation of calcification. nih.govpatsnap.com A defining structural feature of all bisphosphonates is the P-C-P (phosphorus-carbon-phosphorus) backbone, which replaces the P-O-P (phosphorus-oxygen-phosphorus) bond found in pyrophosphate. This substitution renders the molecule highly resistant to enzymatic hydrolysis in the body. wikipedia.org

The classification of bisphosphonates into different generations is primarily based on the chemical nature of the side chain (R²) attached to the central carbon atom. Alendronate, as a second-generation bisphosphonate, is distinguished by the presence of a primary amino group (-NH2) in its side chain. wikipedia.orgproteopedia.org This nitrogen-containing functional group is crucial for its enhanced potency compared to first-generation, non-nitrogenous bisphosphonates like etidronate and clodronate. wikipedia.orgnih.gov The presence of this nitrogen moiety fundamentally alters the compound's mechanism of action from inducing apoptosis via metabolic products to directly inhibiting a key enzyme in the osteoclast's mevalonate (B85504) pathway. wikipedia.orgclinpgx.org

Table 1: Comparison of Bisphosphonate Generations

| Feature | First-Generation (Non-Nitrogen-Containing) | Second/Third-Generation (Nitrogen-Containing) |

|---|---|---|

| Example Compounds | Etidronate, Clodronate | Alendronate, Risedronate, Pamidronate |

| Key Structural Feature | Simple alkyl or halide side chains | Side chain contains a nitrogen atom |

| Relative Potency | Lower | 100 to 10,000 times more potent |

| Primary Mechanism | Metabolized into cytotoxic ATP analogues | Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) |

Historical Context of Bisphosphonate Discovery and Alendronate Sodium Development in Research

The history of bisphosphonates dates back to the 19th century when they were first synthesized for industrial applications, such as water softening and preventing corrosion, due to their ability to inhibit calcium carbonate precipitation. wikipedia.orgwikipedia.orgismni.org Their journey into pharmacology began in the 1960s, spurred by research into the role of inorganic pyrophosphate in preventing soft tissue calcification. nih.gov Scientists observed that bisphosphonates, like pyrophosphate, could inhibit the formation and dissolution of hydroxyapatite (B223615) crystals, the primary mineral component of bone. nih.govismni.org This finding led to the hypothesis that these compounds could be used to inhibit bone resorption. nih.gov

The first bisphosphonate to be applied clinically was etidronate disodium (B8443419) in 1968. ismni.orgnih.gov Alendronate was synthesized in the 1970s as part of ongoing research to find more potent inhibitors of calcification. nih.gov Investigators at the Istituto Gentili in the 1980s identified alendronate as a particularly powerful inhibitor of bone resorption and secured a patent for its potential use in disorders characterized by excessive bone resorption. nih.gov In 1988, Merck licensed the compound and its chemists developed the sodium salt formulation, Alendronate Sodium, which offered good solubility in a tablet form. nih.gov Subsequent clinical trials confirmed its ability to reduce bone turnover and increase bone mineral density, leading to its regulatory approval in the United States in 1995 for treating osteoporosis. nih.govwikipedia.org

Fundamental Role in Modulating Bone Metabolism Research

Alendronate Sodium's fundamental role in research is centered on its ability to modulate bone metabolism by specifically targeting and inhibiting osteoclasts, the cells responsible for bone resorption. patsnap.comclinpgx.orgyoutube.com The mechanism is a multi-step process initiated by the compound's high affinity for hydroxyapatite. patsnap.comwikipedia.org This chemical attraction causes alendronate to bind strongly to bone mineral surfaces, particularly at sites of active remodeling where osteoclasts are present. patsnap.comclinpgx.org

During the process of bone resorption, osteoclasts internalize the bone-bound alendronate. patsnap.comclinpgx.org Once inside the osteoclast, alendronate exerts its primary effect by inhibiting a critical enzyme in the mevalonate pathway: farnesyl pyrophosphate synthase (FPPS). nih.govnih.govclinpgx.org The mevalonate pathway is essential for producing isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). wikipedia.orgnih.gov These lipids are required for a post-translational modification process called prenylation, which attaches them to small GTP-binding proteins (such as Ras, Rho, and Rab). nih.govclinpgx.orgwikipedia.org

Table 2: Research Findings on FPPS Inhibition by Various Bisphosphonates

| Compound | Type | IC₅₀ for FPPS Inhibition (nM) |

|---|---|---|

| Risedronate | Nitrogen-Containing | 3.9 |

| Alendronate | Nitrogen-Containing | 460 |

| Pamidronate | Nitrogen-Containing | 500 |

| Etidronate | Non-Nitrogen-Containing | 80,000 |

| Clodronate | Non-Nitrogen-Containing | No significant inhibition |

Source: Data from a study on recombinant human farnesyl diphosphate (B83284) synthase. nih.gov IC₅₀ represents the half-maximal inhibitory concentration.

Structure

3D Structure of Parent

Properties

CAS No. |

121268-17-5 |

|---|---|

Molecular Formula |

C4H15NNaO8P2 |

Molecular Weight |

290.10 g/mol |

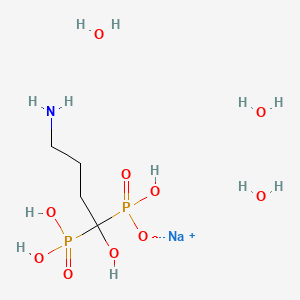

IUPAC Name |

sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;trihydrate |

InChI |

InChI=1S/C4H13NO7P2.Na.H2O/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);;1H2 |

InChI Key |

HZMNHMQPEYMSTG-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.O.[Na] |

Appearance |

white solid powder |

Other CAS No. |

121268-17-5 |

Pictograms |

Corrosive; Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

66376-36-1 (Parent) |

shelf_life |

>10 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-Amino-1-Hydroxybutylidene 1,1-Biphosphonate Alendronate Alendronate Monosodium Salt, Trihydrate Alendronate Sodium Aminohydroxybutane Bisphosphonate Fosamax MK 217 MK-217 MK217 |

Origin of Product |

United States |

Mechanistic Elucidation of Alendronate Sodium Action at Molecular and Cellular Levels

Interaction with Bone Mineral Matrix at the Osteoclast Interface

The journey of alendronate sodium begins with its remarkable affinity for the mineral component of bone, a critical feature that dictates its site-specific action. This preferential accumulation at sites of active bone remodeling ensures that the drug is concentrated where it is most needed.

High Affinity Binding to Hydroxyapatite (B223615) Crystals

Alendronate sodium's chemical structure, characterized by a P-C-P backbone, is analogous to that of endogenous pyrophosphate, a natural regulator of mineralization. patsnap.com This structural similarity confers upon alendronate a strong binding affinity for hydroxyapatite [Ca10(PO4)6(OH)2], the principal mineral constituent of bone. patsnap.comnih.gov The two phosphonate (B1237965) groups are crucial for this avid binding. nih.gov This high affinity ensures that alendronate preferentially localizes and adheres to bone surfaces, particularly at sites of active bone resorption where the mineral is exposed. patsnap.comnih.gov The binding is stable, allowing the drug to persist in the bone for extended periods. patsnap.com

The interaction between bisphosphonates and hydroxyapatite can be influenced by the specific side chains of the bisphosphonate molecule. frontiersin.org Studies comparing different bisphosphonates have revealed variations in their binding affinities for hydroxyapatite, which may contribute to differences in their potency and duration of action. researchgate.netnih.gov

Osteoclast-Mediated Internalization via Endocytosis

Once bound to the bone mineral matrix, alendronate is taken up by osteoclasts during the process of bone resorption. patsnap.compharmgkb.org As osteoclasts secrete acid to dissolve the bone mineral, the localized alendronate is released and subsequently internalized by the osteoclast through endocytosis. pharmgkb.orgnih.govtandfonline.com This process effectively delivers the drug directly into the target cell, initiating a cascade of intracellular events. It has also been demonstrated that alendronate can be internalized by osteoclasts from the culture media, indicating that direct contact with a hydroxyapatite-like surface is not an absolute requirement for uptake. nih.gov

Intracellular Mevalonate (B85504) Pathway Inhibition in Osteoclasts

Inside the osteoclast, alendronate sodium exerts its primary pharmacological effect by inhibiting a critical enzyme in the mevalonate pathway. patsnap.comnih.gov This pathway is essential for the production of cholesterol and isoprenoid lipids, which are vital for various cellular functions.

Specific Target Enzyme Identification: Farnesyl Diphosphate (B83284) Synthase (FDPS/FPPS)

The specific molecular target of alendronate and other nitrogen-containing bisphosphonates within the mevalonate pathway has been unequivocally identified as farnesyl diphosphate synthase (FDPS), also known as farnesyl pyrophosphate synthase (FPPS). patsnap.compharmgkb.orgnih.govnih.gov FDPS is a key enzyme that catalyzes the synthesis of both farnesyl diphosphate (FPP) and its precursor, geranyl diphosphate. nih.gov Studies have shown that the anti-resorptive potency of various nitrogen-containing bisphosphonates directly correlates with their ability to inhibit FDPS. pharmgkb.org Research has confirmed that alendronate is a potent inhibitor of recombinant human FDPS. nih.gov The inhibition is competitive with respect to the enzyme's allylic pyrophosphate substrates. nih.gov

| Enzyme | Function in Mevalonate Pathway | Effect of Alendronate Inhibition |

| Farnesyl Diphosphate Synthase (FDPS/FPPS) | Catalyzes the synthesis of farnesyl diphosphate (FPP) and geranyl diphosphate. | Blocks the production of FPP and subsequently GGPP, disrupting isoprenoid biosynthesis. patsnap.comnih.gov |

Molecular Mechanisms of Isoprenoid Biosynthesis Disruption (Farnesyl Pyrophosphate, Geranylgeranyl Pyrophosphate)

By inhibiting FDPS, alendronate effectively blocks the synthesis of farnesyl diphosphate (FPP). nih.govcancer.gov This, in turn, prevents the downstream production of geranylgeranyl diphosphate (GGPP), another crucial isoprenoid lipid. nih.govnih.gov Both FPP and GGPP are essential lipid attachments for the post-translational modification of small GTP-binding proteins, a process known as prenylation. nih.govcancer.gov The disruption of FPP and GGPP synthesis is the central mechanism by which alendronate impairs osteoclast function. patsnap.com

| Isoprenoid | Role in Osteoclast Function | Impact of Alendronate-Induced Disruption |

| Farnesyl Pyrophosphate (FPP) | Precursor for GGPP and a substrate for protein farnesylation. | Depletion leads to reduced GGPP levels and impaired farnesylation of proteins like Ras. nih.gov |

| Geranylgeranyl Pyrophosphate (GGPP) | Substrate for protein geranylgeranylation. | Depletion prevents the prenylation of key small GTPases like Rho, Rac, and Rab. pharmgkb.orgnih.gov |

Impact on Post-Translational Prenylation and Activation of Small GTPases (Ras, Rho, Rac, Rab, Cdc42)

The depletion of FPP and GGPP has profound consequences for the post-translational modification of a family of small GTP-binding proteins, often referred to as small GTPases. patsnap.com These proteins, which include members of the Ras, Rho, Rac, Rab, and Cdc42 families, act as molecular switches in a multitude of cellular processes. pharmgkb.org For their proper function and localization to cellular membranes, these small GTPases must undergo prenylation, a process where either a farnesyl or a geranylgeranyl lipid group is attached to the protein. pharmgkb.orgresearchgate.net

Inhibition of FDPS by alendronate prevents this crucial prenylation step. pharmgkb.orgnih.gov As a result, the unprenylated small GTPases are unable to be activated and cannot translocate to their sites of action, such as the cell membrane. researchgate.net This disruption of small GTPase signaling leads to a cascade of detrimental effects on osteoclast function, including:

Disorganization of the cytoskeleton: Affecting the formation of the ruffled border, a specialized membrane structure essential for bone resorption.

Impaired vesicular trafficking: Disrupting the transport of enzymes and acids necessary for breaking down bone.

Induction of apoptosis (programmed cell death): Ultimately leading to a reduction in the number of active osteoclasts. nih.gov

Interestingly, some studies suggest that the accumulation of unprenylated Rho family GTPases can lead to their unexpected and sustained activation, which may also contribute to the anti-resorptive effects of nitrogen-containing bisphosphonates. nih.gov

| Small GTPase Family | General Function in Osteoclasts | Consequence of Impaired Prenylation by Alendronate |

| Ras | Cell signaling, proliferation, and survival. | Disrupted signaling pathways. pharmgkb.org |

| Rho | Cytoskeletal organization, cell adhesion. | Loss of ruffled border structure. pharmgkb.org |

| Rac | Membrane ruffling, cell motility. | Impaired osteoclast migration and attachment. pharmgkb.orgnih.gov |

| Rab | Vesicular transport and trafficking. | Disrupted secretion of resorptive agents. pharmgkb.org |

| Cdc42 | Cell polarity and filopodia formation. | Altered osteoclast morphology and function. pharmgkb.orgnih.gov |

Effects on Osteoclast Biology and Function

Alendronate Sodium, a potent nitrogen-containing bisphosphonate, exerts its primary therapeutic effect by directly targeting osteoclasts, the cells responsible for bone resorption. Its mechanism of action is multifaceted, leading to a profound inhibition of bone breakdown and a subsequent increase in bone mass. The following sections detail the specific effects of Alendronate Sodium on the biology and function of osteoclasts at the cellular and molecular level.

Alendronate Sodium is a powerful inhibitor of osteoclast-mediated bone resorption. pharmgkb.org Its high affinity for hydroxyapatite, the mineral component of bone, causes it to accumulate at sites of active bone remodeling. patsnap.compharmacyfreak.com During the resorption process, osteoclasts internalize the bone-bound Alendronate. patsnap.commdpi.com

Once inside the osteoclast, Alendronate disrupts the intracellular mevalonate pathway, a critical metabolic cascade for producing isoprenoid lipids. patsnap.comwikipedia.org Specifically, it inhibits the enzyme farnesyl pyrophosphate synthase (FPPS). pharmgkb.orgpatsnap.combiocrick.com This inhibition prevents the synthesis of essential downstream products like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). wikipedia.orgnih.gov These isoprenoid lipids are crucial for a post-translational modification process called prenylation, which attaches them to small GTPase signaling proteins (such as Ras, Rho, and Rac). pharmgkb.orgwikipedia.org The proper functioning of these proteins is indispensable for the bone-resorbing activity of osteoclasts. pharmgkb.org By disrupting this pathway, Alendronate effectively incapacitates the osteoclast, leading to a significant reduction in bone resorption. patsnap.compharmacyfreak.com

Studies have demonstrated this inhibitory effect across various concentrations. For instance, research on RAW 264.7 cells, a murine macrophage cell line capable of differentiating into osteoclast-like cells, showed that Alendronate at concentrations as low as 10⁻¹⁰ mol/L significantly decreased the expression of osteoclast markers like tartrate-resistant acid phosphatase (TRAP) and cathepsin K, indicating reduced osteoclast activity. nih.gov

Table 1: Research Findings on Alendronate's Inhibition of Osteoclast Activity

| Study Focus | Model System | Alendronate Concentration | Key Finding | Reference |

|---|---|---|---|---|

| Enzyme Inhibition | Recombinant Human FPPS | IC50 = 460 nM | Directly binds and blocks farnesyl diphosphate synthase (FPPS). | biocrick.com |

| Bone Resorption | Mouse Calvaria Culture | 10 µM | Effectively blocked parathyroid hormone-induced bone resorption. | nih.gov |

| Marker Expression | RAW 264.7 Cells | 10⁻¹⁰ mol/L | Maximum decrease in TRAP activity and cathepsin K expression. | nih.gov |

| Resorption Ability | Rat Osteoclasts | Not specified | Significantly inhibited the resorption ability of osteoclasts. | nih.gov |

The inhibition of FPPS and the subsequent loss of prenylated small GTPase signaling proteins have profound consequences for the structural integrity and morphology of the osteoclast. pharmgkb.org These proteins are essential for maintaining the complex cytoskeletal organization required for osteoclast function. nih.gov

A key feature of an active osteoclast is the "ruffled border," a highly folded membrane structure that forms a sealed zone against the bone surface. This border is responsible for secreting acid and enzymes to dissolve the bone mineral and matrix. The formation and maintenance of the ruffled border are dependent on a dynamic and well-organized actin cytoskeleton. nih.gov

By preventing the prenylation of proteins like Rho and Rac, Alendronate disrupts the signaling pathways that control cytoskeletal dynamics and vesicular trafficking. pharmgkb.org This leads to the disorganization of the actin cytoskeleton, preventing the formation of the characteristic actin ring and causing the breakdown of the ruffled border. nih.govnih.gov Without a functional ruffled border, the osteoclast is unable to carry out its resorptive function effectively.

Beyond merely inactivating osteoclasts, Alendronate also reduces their lifespan by inducing apoptosis, or programmed cell death. pharmacyfreak.comresearchgate.net The disruption of the mevalonate pathway and the resulting dysfunction of small GTPases interfere with critical cell survival signals. pharmgkb.orgnih.gov This loss of essential signaling triggers the intrinsic apoptotic cascade.

Table 2: Research Findings on Alendronate-Induced Osteoclast Apoptosis

| Cell Type | Alendronate Concentration | Observation Period | Key Finding | Reference |

|---|---|---|---|---|

| Giant Cell Tumor of Bone | 5-200 µM | 24-72 hours | Induced a dose- and time-dependent decrease in cell viability and increase in apoptosis, mediated by Caspase-3 activation. | bvsalud.org |

| J774 Macrophages | Not specified | Not specified | Alendronate-induced apoptosis could be suppressed by the addition of FPP or GGPP, linking it to the mevalonate pathway. | researchgate.net |

| Murine Osteoclasts | 5 × 10⁻⁷ M | Not specified | Observed increased apoptosis of osteoclasts following treatment. | mdpi.com |

The influence of Alendronate extends to the earlier stages of the osteoclast life cycle, affecting the differentiation and formation of new osteoclasts from their precursor cells. nih.gov The formation of mature, multinucleated osteoclasts is a complex process regulated by key signaling molecules, most notably the RANK ligand (RANKL). youtube.com

Studies have shown that long-term administration of Alendronate can diminish the formation of new osteoclasts by reducing the population of their precursors. nih.gov One investigation in postmenopausal women found that while short-term (3 months) Alendronate therapy primarily acted on mature osteoclasts, long-term (1 year) treatment significantly reduced the number of circulating osteoclast precursors. nih.gov This long-term effect was also associated with a reduction in serum RANKL levels. nih.gov

However, the effect on precursors can be complex and concentration-dependent. Some in vitro studies have reported that very low concentrations of Alendronate may not be cytotoxic to precursor cells and can even, under certain conditions, promote osteoclast-like cell formation, while higher concentrations are inhibitory. nih.govnih.gov For instance, one study found that Alendronate at concentrations of 10⁻⁵ mol/L and higher was cytotoxic to osteoclast precursors, whereas very low concentrations (10⁻¹⁰ mol/L) were effective inhibitors of RANKL-generated osteoclasts without causing cytotoxicity to the precursors. nih.gov This suggests that Alendronate's primary clinical effect stems from its potent anti-resorptive and pro-apoptotic actions on mature osteoclasts, with long-term therapy adding the benefit of reducing the precursor pool.

Advanced Research on Alendronate Sodium S Cellular and Tissue Level Interactions

Non-Osteoclastic Cellular Effects and Interactions

Influence on Osteoblast Proliferation and Differentiation

The effect of Alendronate Sodium on osteoblasts, the cells responsible for bone formation, is complex and appears to be concentration-dependent. While high concentrations (e.g., 100 µM) have been shown to cause a significant decline in osteoblast proliferation, lower concentrations can have a neutral or even stimulatory effect. tandfonline.com Studies have demonstrated that alendronate can promote the proliferation of osteoblasts during their differentiation period. nih.gov

Alendronate has been found to significantly enhance the osteogenic differentiation of various cell lines, including MG-63 osteoblast-like cells and mouse mesenchymal stem cells. scispace.comnih.gov This is achieved, in part, by upregulating the expression of essential transcription factors and proteins crucial for osteoblast maturation. Research indicates that alendronate treatment increases the mRNA expression levels of key osteogenic markers such as osteocalcin (B1147995), osterix, and Runx2. nih.gov Furthermore, it boosts the expression of Osteoprotegerin (OPG) and Collagen Type I Alpha 1 (COL1A1), which are vital for mature osteoblast function and bone matrix synthesis. nih.gov In some experimental models, alendronate has been shown to significantly increase osteoblast viability and alkaline phosphatase (ALP) activity, a key enzyme in bone mineralization. nih.gove-century.us

| Parameter | Effect | Key Findings | Supporting Evidence |

|---|---|---|---|

| Proliferation | Dose-dependent | High concentrations (≥20 µM) reduce proliferation, while lower concentrations (5 µM) have a neutral effect. tandfonline.com | tandfonline.com |

| Differentiation | Promotes | Enhances osteogenic differentiation of mesenchymal stem cells and osteoblast-like cells. scispace.comnih.gov | scispace.comnih.gov |

| Gene Expression | Upregulates | Increases mRNA levels of Runx2, Osterix, Osteocalcin, OPG, and COL1A1. nih.gov | nih.gov |

| Enzyme Activity | Increases | Upregulates Alkaline Phosphatase (ALP) activity. nih.govnih.gov | nih.govnih.gov |

Modulation of Osteoblast Calcification Processes

Beyond promoting differentiation, alendronate directly influences the final stages of bone formation: matrix mineralization. Research suggests that alendronate treatment enhances the transition of osteoblasts from the matrix maturation stage to the mineralization stage. nih.gov This is evidenced by an increased deposition of calcium, a fundamental component of the bone matrix. scispace.com

Using techniques such as Alizarin Red S staining, which identifies calcium deposits, studies have confirmed that alendronate stimulates the formation of mineralized nodules in osteoblast cultures. scispace.comnih.gov Energy-dispersive X-ray (EDX) analysis has further verified that these deposits are composed of the primary mineral components found in calcified bone matrix. nih.gov This indicates that alendronate not only supports the development of bone-forming cells but also facilitates their functional ability to create mineralized tissue.

Effects on Macrophage Apoptosis Mechanisms

Alendronate induces apoptosis, or programmed cell death, in macrophages through a mechanism similar to its action on osteoclasts. oup.comnih.gov This effect is not due to a nonspecific toxic action but results from a targeted interaction with a specific intracellular pathway. nih.gov The primary mechanism involves the inhibition of farnesyl diphosphate (B83284) synthase (FDPS), a key enzyme in the mevalonate (B85504) pathway. conicet.gov.arclinpgx.org This inhibition disrupts the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These molecules are essential for the post-translational modification process known as prenylation, which attaches them to small GTP-binding proteins (GTPases). nih.govclinpgx.org

The impairment of GTPase prenylation disrupts critical cellular processes in macrophages, including cytoskeletal arrangement and vesicular trafficking, ultimately leading to apoptosis. oup.comnih.govconicet.gov.ar Morphological and biochemical hallmarks of apoptosis, including chromatin condensation and DNA fragmentation, have been clearly identified in macrophage-like cell lines (e.g., J774 and RAW264) following treatment with alendronate. oup.com Notably, this induction of apoptosis is independent of nitric oxide synthesis. oup.com

Impact on Adipocyte Differentiation and Lipid Metabolism

Emerging research indicates that alendronate influences the balance between osteogenesis (bone formation) and adipogenesis (fat cell formation), two competing differentiation pathways of mesenchymal stem cells. Studies have shown that alendronate impairs adipogenesis. nih.gov Specifically, it inhibits the differentiation of 3T3-L1 preadipocytes into mature, lipid-accumulating adipocytes. nih.govnih.gov

In addition to inhibiting their formation, alendronate also affects the function of mature adipocytes. Treatment with alendronate has been found to decrease triglyceride content and protect against hydrogen peroxide-induced lipid peroxidation, a marker of oxidative stress. nih.govnih.gov These findings suggest that alendronate may help prevent the excessive enlargement of adipocytes and reduce oxidative stress within adipose tissue. nih.gov Some clinical studies have also investigated the systemic effects of alendronate on lipid profiles. One retrospective study noted that postmenopausal women treated with alendronate showed significantly higher levels of high-density lipoprotein (HDL). cyprusjmedsci.com Another study in hyperlipidemic patients found that six months of alendronate therapy resulted in significant reductions in total cholesterol, triglycerides, and LDL-cholesterol. ege.edu.tr

| Target | Effect | Observed Outcome | Supporting Evidence |

|---|---|---|---|

| Adipocyte Differentiation (3T3-L1 cells) | Inhibits | Reduces differentiation of preadipocytes into mature adipocytes. nih.govnih.gov | nih.govnih.gov |

| Mature Adipocytes | Modulates | Decreases triglyceride accumulation and H₂O₂-induced lipid peroxidation. nih.govnih.gov | nih.govnih.gov |

| Systemic Lipid Profile (Clinical) | Modulates | Associated with increased HDL and decreased total cholesterol and triglycerides in some patient groups. cyprusjmedsci.comege.edu.tr | cyprusjmedsci.comege.edu.tr |

Interactions with Non-Skeletal Cells (e.g., Hepatic Stellate Cells) and Associated Signaling Pathways (e.g., Notch, Wnt, Integrin Pathways)

While research on alendronate's direct effects on hepatic stellate cells is limited, its influence on broader signaling pathways active in various cell types, including non-skeletal cells, is an area of growing interest. The Wnt signaling pathway, a critical regulator of cell fate and proliferation, is one such pathway. Activation of the Wnt/β-catenin pathway is known to promote osteoblast proliferation and differentiation. tandfonline.com Alendronate may interact with this pathway, as evidenced by its effects on sclerostin, a protein predominantly secreted by osteocytes and a potent antagonist of Wnt signaling. tandfonline.com

Furthermore, alendronate has been investigated for its effects on non-skeletal calcification processes, such as vascular calcification. Some animal studies have reported that alendronate can inhibit the calcification of arteries and cardiac valves. nih.govahajournals.org However, clinical studies in humans have yielded contrasting results, with several trials showing that alendronate treatment has no significant impact on the progression of coronary or aortic calcification. nih.govahajournals.org These interactions necessarily involve non-skeletal cells within the vascular wall.

Intracellular Signaling Pathways and Broader Molecular Interactions

The primary intracellular mechanism of action for nitrogen-containing bisphosphonates like alendronate is the inhibition of the mevalonate pathway. clinpgx.orgselleckchem.com Alendronate specifically targets and potently inhibits Farnesyl Diphosphate Synthase (FDPS). clinpgx.org This enzyme catalyzes the formation of FPP and GGPP, which are vital for protein prenylation. nih.gov The loss of prenylated small GTPases—such as Ras, Rho, and Rac—disrupts a multitude of cellular functions, including cytoskeletal dynamics, membrane ruffling, cell survival, and vesicular trafficking, ultimately leading to apoptosis in susceptible cells like osteoclasts and macrophages. nih.govclinpgx.org

Beyond the mevalonate pathway, alendronate has been shown to modulate other signaling cascades, particularly within osteoblasts. Research has identified that alendronate can regulate osteoblast differentiation through the Protein Kinase A (PKA)-STAT3 and STAT1 pathways. e-century.us Studies have shown that alendronate increases the expression and phosphorylation of PKA, STAT3, and STAT1 in osteoblasts. e-century.us Another identified pathway involves interferon-β (IFN-β). Alendronate treatment has been demonstrated to stimulate the expression of IFN-β, which in turn activates the STAT1 pathway, promoting osteoblast viability and activity. nih.gov These findings indicate that alendronate's influence extends to key cytokine and kinase signaling cascades that govern the function of bone-forming cells.

Role of Connexin 43 (Cx43) in Alendronate Sodium-Induced Intracellular Signaling

Alendronate sodium's influence on bone cells extends beyond its well-established anti-resorptive properties, involving intricate intracellular signaling pathways. A key player in this signaling is Connexin 43 (Cx43), a protein essential for direct intercellular communication and the formation of hemichannels. Research indicates that Cx43 is crucial for the anti-apoptotic effects of alendronate on osteoblasts and osteocytes. nih.govnih.govfrontiersin.org The survival signals mediated by alendronate are dependent on the opening of Cx43 hemichannels, which are pores that allow for the exchange of small molecules between the cell's interior and the extracellular environment. nih.govfrontiersin.orgtandfonline.com

Interestingly, while Cx43 is necessary for transducing these survival signals, it is not required for the initial binding of alendronate to the cell or for its subsequent uptake. nih.govnih.gov Studies using cells that lack Cx43 have shown that they can still bind and internalize a fluorescently labeled analog of alendronate, suggesting that the drug utilizes a different, as-yet-unidentified, binding moiety on the cell surface. nih.govnih.govtandfonline.com Once bound, this complex appears to interact with Cx43 to initiate the downstream signaling cascade that prevents apoptosis. nih.gov The prevention of apoptosis by alendronate does not rely on cell-to-cell contact through gap junctions, further supporting the specific role of hemichannels in this process. frontiersin.org In vivo studies have confirmed these findings, demonstrating that alendronate could not prevent glucocorticoid-induced apoptosis in osteoblasts and osteocytes of mice lacking Cx43 in these specific cells. frontiersin.org

| Aspect of Alendronate Action | Role of Connexin 43 (Cx43) | Supporting Evidence |

|---|---|---|

| Anti-apoptotic Effect | Essential for signaling | Alendronate prevents apoptosis in Cx43-expressing cells but not in Cx43-deficient cells. nih.govfrontiersin.org |

| Cellular Binding | Dispensable | Alendronate binds to cells lacking Cx43 expression. nih.govnih.gov |

| Cellular Uptake | Not mediated by Cx43 | Fluorescently labeled alendronate is internalized by cells regardless of Cx43 expression. nih.govnih.govtandfonline.com |

| Signal Transduction Mechanism | Involves opening of Cx43 hemichannels | Alendronate induces dye uptake through hemichannels, an effect blocked by hemichannel inhibitors. frontiersin.orgtandfonline.com |

Extracellular Signal-Regulated Kinase (ERK) Pathway Modulation

The anti-apoptotic signaling initiated by alendronate is closely linked to the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway, a critical signaling cascade involved in cell survival and proliferation. nih.govfrontiersin.org The activation of ERK by alendronate is a key step in preventing the death of osteocytes and osteoblasts. researchgate.net This ERK activation is dependent on the presence and proper function of Connexin 43 channels. frontiersin.org Studies have shown that inhibitors of Cx43 channels prevent the ERK activation that is normally induced by alendronate. frontiersin.orgresearchgate.net

Furthermore, the ERK pathway's role in alendronate's mechanism of action extends to the regulation of the extracellular matrix (ECM). In human chondrocytes, alendronate has been shown to increase the expression of crucial ECM-related genes, such as those for type II and type IX collagen and aggrecan. nih.gov This effect is mediated through the increased expression of the transcription factor SOX-9. nih.gov The signaling cascade leading to this outcome involves the phosphorylation and activation of ERK1/2, which in turn upregulates the transcription factor SP-1, leading to increased SOX-9 expression. nih.gov This suggests that by modulating the ERK pathway, alendronate may also play a role in maintaining cartilage matrix homeostasis. nih.gov

Potential Interactions with Protein-Tyrosine Phosphatases (PTPs)

Research has identified Protein-Tyrosine Phosphatases (PTPs) as potential molecular targets for alendronate. PTPs are enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, playing a critical role in regulating cellular signaling pathways. Alendronate has been shown to inhibit the activity of both transmembrane and cytoplasmic PTPs. nih.gov This inhibition leads to an increase in the tyrosine phosphorylation of various cellular proteins. nih.gov

One of the key proteins phosphorylated following PTP inhibition by alendronate is Connexin 43 (Cx43). nih.gov This suggests a model where alendronate binds to and inhibits PTPs, some of which may be associated with Cx43. nih.gov This inhibition leads to increased phosphorylation of Cx43, triggering the downstream survival signals. nih.gov The mechanism of PTP inhibition by alendronate appears to be active site-directed and complex, potentially involving the formation of a ternary complex with the enzyme and its substrate. nih.govdrugbank.com It has been demonstrated that the inhibition process involves the oxidation of the catalytic cysteine residue in the PTP's active site to sulfinic acid (Cys-SO2H). nih.gov This inhibition is sensitive to the presence of metal ions like calcium and can be reversed by certain reducing agents. nih.gov

| PTP Target | Effect of Alendronate | Proposed Mechanism | Reference |

|---|---|---|---|

| PTPmeg1 | Potent, slow-binding inhibition | Formation of a ternary enzyme-substrate-inhibitor complex. | drugbank.com |

| PTPε | Inhibition of enzymatic activity | Inhibition is essential for osteoclast function. | pnas.org |

| PTP1B | Inhibition | Oxidation of the catalytic cysteine to sulfinic acid. | nih.gov |

| RPTPµ | Inhibition and decreased association with Cx43 | Inhibition leads to increased Cx43 phosphorylation. | nih.gov |

Matrix Metalloprotease (MMP) Inhibition Mechanisms and Implications

Beyond its effects on bone cells, alendronate has been found to directly inhibit the activity of several Matrix Metalloproteases (MMPs). researchgate.netnih.gov MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, playing roles in both normal tissue remodeling and pathological processes. In vitro studies have demonstrated that alendronate, along with other bisphosphonates, can inhibit a range of MMPs, including MMP-1, -2, -3, -8, -9, -12, -13, and -14. nih.gov

The concentrations required for MMP inhibition are generally high (IC50 values ranging from 50 to 150 µM). nih.gov This direct inhibition of MMP activity may contribute to the therapeutic effects of alendronate in diseases characterized by excessive matrix degradation. researchgate.netnih.gov For instance, by inhibiting MMPs, alendronate could potentially have chondroprotective effects in conditions like osteoarthritis. researchgate.net The ability of bisphosphonates to inhibit the invasion of malignant cells through an artificial basement membrane in culture further suggests that MMP inhibition could be relevant to their use in oncology. nih.gov

Pharmacogenomic Considerations in Preclinical Models

Investigation of Polymorphic Variations Affecting Alendronate Response (e.g., VDR, FDPS Genes)

The clinical response to alendronate treatment exhibits significant inter-individual variability, a phenomenon partly explained by genetic factors. nih.gov Pharmacogenomic studies have focused on identifying polymorphic variations in genes that influence the drug's efficacy. Two prominent candidate genes are the Vitamin D Receptor (VDR) gene and the Farnesyl Diphosphate Synthase (FDPS) gene. nih.govnih.gov

Vitamin D Receptor (VDR) Gene: The VDR mediates the effects of vitamin D, a crucial regulator of calcium homeostasis and bone metabolism. nih.gov Several single nucleotide polymorphisms (SNPs) in the VDR gene have been investigated for their association with alendronate response. One study on postmenopausal women found that the FokI polymorphism (C/T - rs2228570) was associated with the therapeutic response to alendronate, with women homozygous for the T allele (genotype TT) showing the best improvement in bone density. nih.gov In contrast, the BsmI polymorphism (A/G - rs1544410) was not associated with alendronate response in the same study. nih.govnih.gov

Farnesyl Diphosphate Synthase (FDPS) Gene: FDPS is the primary molecular target of nitrogen-containing bisphosphonates like alendronate. clinpgx.org Inhibition of this enzyme in osteoclasts disrupts the mevalonate pathway, leading to the anti-resorptive effect. clinpgx.org A specific SNP in the regulatory region of the FDPS gene, rs2297480 (A>C), has been linked to alendronate treatment response. nih.govnih.gov A recent study found that patients with the CC genotype were associated with treatment failure, showing a decrease in bone mineral density after two years of alendronate therapy. nih.govnih.gov This study also revealed that non-responder patients had significantly higher expression of the FDPS gene compared to responders. nih.govnih.gov

| Gene | Polymorphism (SNP) | Allele/Genotype | Associated Effect on Alendronate Response | Reference |

|---|---|---|---|---|

| VDR | FokI (rs2228570) | TT | Best responders; marked improvement in t-score. | nih.gov |

| VDR | BsmI (rs1544410) | N/A | Not associated with alendronate therapy response. | nih.govnih.gov |

| FDPS | rs2297480 | CC | Associated with treatment failure and decreased bone mineral density. | nih.govnih.gov |

| FDPS | rs2297480 | A Allele | Associated with reduced gene transcription. | nih.govnih.gov |

Identification of Genetic Determinants Influencing Bisphosphonate Pathway Sensitivity in Model Systems

The primary genetic determinant influencing sensitivity to nitrogen-containing bisphosphonates, including alendronate, is the farnesyl diphosphate synthase (FDPS) gene, as it encodes the drug's direct target enzyme. clinpgx.org The efficacy of alendronate is directly correlated with its ability to inhibit FDPS. clinpgx.org Therefore, genetic variations that alter the expression level or function of FDPS are prime candidates for explaining differences in drug sensitivity.

Studies have shown that higher expression of the FDPS gene is associated with a poorer response to alendronate. nih.gov In a comparison between patients who responded to treatment and those who did not, the non-responder group exhibited a 1.84-fold increase in FDPS gene expression. nih.gov This suggests that higher levels of the target enzyme may require different therapeutic approaches to achieve the desired inhibition. This highlights the importance of considering genetic factors to improve the efficacy of osteoporosis treatment. nih.govnih.gov The investigation into the genetic determinants of the bisphosphonate pathway is crucial for moving towards a personalized medicine approach in treating bone disorders. nih.gov

Preclinical Pharmacological Investigations of Alendronate Sodium

Animal Model Studies of Bone Metabolism and Quality

Alendronate Sodium has been the subject of extensive preclinical evaluation in various animal models to elucidate its effects on bone metabolism and quality. These studies have been instrumental in establishing its pharmacological profile as a potent inhibitor of bone resorption.

The efficacy of Alendronate Sodium in preventing bone loss has been consistently demonstrated in ovariectomized (OVX) animal models, which simulate postmenopausal estrogen deficiency. In studies involving ovariectomized rats and baboons, alendronate treatment effectively prevented the expected bone loss and, in some cases, led to an increase in bone mass compared to estrogen-deficient controls. nih.gov For instance, in ovariectomized rats, alendronate administration resulted in a significant, dose-dependent increase in femoral bone mass compared to both ovariectomized and non-ovariectomized controls. colab.ws Research has shown that even 12 weeks after ovariectomy, alendronate-treated rats exhibited significantly increased femoral bone mass. colab.ws

Furthermore, alendronate has demonstrated the ability to not only prevent but also reverse established bone loss. In a rat model of particle-induced osteolysis, a condition characterized by bone loss around implants, alendronate treatment was effective in both preventing the initiation of bone loss and restoring bone that had already been lost. drmillett.com

The beneficial effects of alendronate are not limited to estrogen deficiency models. It has also shown efficacy in models of calcium deficiency, where it helps to preserve bone mineral density.

Table 1: Effect of Alendronate Sodium on Bone Mineral Density (BMD) in Ovariectomized Rats

| Treatment Group | Change in Femoral BMD | Reference |

|---|---|---|

| Ovariectomized (Control) | Decreased | nih.gov |

| Ovariectomized + Alendronate | Increased | nih.gov |

| Sham Operated (Control) | Stable | nih.gov |

This table is interactive. Click on the headers to sort the data.

Histomorphometric analyses from animal studies have confirmed that alendronate treatment results in a significant decrease in bone turnover. nih.gov Importantly, this reduction in turnover does not negatively impact bone mineralization. nih.govoup.com Studies have consistently shown that the new bone formed during alendronate treatment is of normal quality and properly mineralized. nih.govnih.gov Small-angle X-ray scattering and backscattered electron imaging have revealed that trabecular bone matrix is more uniformly mineralized following alendronate treatment. worldscientific.com

A consistent finding across numerous preclinical studies is the ability of Alendronate Sodium to maintain and increase bone mass and mechanical strength. nih.govnih.gov In ovariectomized rats, alendronate treatment not only prevented the loss of bone mass but also led to a significant increase in bone mineral density. nih.govbioquant.com This increase in bone mass translates to improved mechanical strength of the bone.

Biomechanical testing of bones from alendronate-treated animals has demonstrated increased resistance to fracture. For example, studies in ovariectomized rats have shown a significant increase in the breaking force of the femur following alendronate treatment. bioquant.com Similarly, in ovariectomized baboons, alendronate increased both bone volume and strength in the vertebrae in a dose-dependent manner. worldscientific.com Even in studies involving fracture repair, a single systemic dose of alendronate was found to significantly increase the volume of the bone callus and enhance bone mechanical strength. nih.gov However, some studies have reported no significant difference in flexural strength with alendronate treatment in the context of fracture healing in aged rats. nih.govfrontiersin.orgdoaj.org

Histomorphometry, the quantitative study of the microscopic structure of bone, has been a critical tool in evaluating the effects of Alendronate Sodium on bone quality. These assessments have consistently shown that alendronate preserves a normal bone structure. nih.gov In ovariectomized rats, histomorphometric analysis of the tibia revealed significant increases in trabecular bone volume without a decrease in osteoclast number, indicating a potent antiresorptive effect. colab.ws Furthermore, alendronate treatment has been shown to improve the trabecular structure by increasing the number and thickness of trabeculae and reducing the space between them. bioquant.com

Biomechanical assessments have provided functional evidence of the positive effects of alendronate on bone quality. Studies in various animal models, including rats, dogs, pigs, and primates, have shown that long-term alendronate treatment results in normal bone quality and improved mechanical properties of both femoral and vertebral bone. nih.govworldscientific.com This is further supported by findings that alendronate does not have a deleterious effect on bone strength or morphology. nih.gov

Comparative Preclinical Pharmacology

To better understand the therapeutic potential of Alendronate Sodium, its pharmacological properties have been compared to other bisphosphonates in preclinical settings.

In head-to-head comparisons, Alendronate has consistently demonstrated greater potency as an inhibitor of bone resorption than older bisphosphonates like Etidronate. nih.govoup.com Animal studies have estimated that alendronate is at least 1000 times more potent than etidronate in this regard. oup.com A key advantage of alendronate over etidronate is that its therapeutic doses are not associated with impaired bone mineralization, a concern with etidronate. nih.govoup.com

When compared to other nitrogen-containing bisphosphonates such as Ibandronate, the differences in potency are less pronounced, but still evident. Both alendronate and ibandronate are potent inhibitors of bone resorption. researchgate.netdroracle.ai Preclinical studies suggest that both drugs effectively maintain or improve bone mass, strength, and architecture. researchgate.net While direct preclinical potency comparisons in animal systems are part of a broader evaluation, clinical studies have often been used to compare their efficacy, with both showing significant benefits in increasing bone mineral density. nih.govresearchgate.net

Table 2: Relative Anti-resorptive Potency of Bisphosphonates

| Compound | Relative Potency (Oral Delivery) vs. Etidronate | Reference |

|---|---|---|

| Alendronate | 10–1000x | dovepress.com |

| Etidronate | 1x | dovepress.com |

This table is interactive. Click on the headers to sort the data.

Comparison with Non-Bisphosphonate Agents (e.g., Calcitonin, Sodium Fluoride) on Bone Parameters

Preclinical studies have been instrumental in delineating the pharmacological profile of Alendronate Sodium by comparing its effects on bone parameters with other non-bisphosphonate agents, such as Calcitonin and Sodium Fluoride (B91410). These investigations highlight the distinct mechanisms and differential impacts on bone structure and function.

In a comparative study using osteoporotic rats, both Alendronate and Calcitonin were shown to enhance the bone mass surrounding hydroxyapatite (B223615) (HA) prostheses. uspharmacist.com However, Alendronate demonstrated a more pronounced effect. The osseointegration rate, a critical parameter for implant stability, was significantly higher in the Alendronate-treated group (63.7%) compared to the Calcitonin-treated group (45.7%). uspharmacist.com Furthermore, while both drugs increased lumbar bone mineral density (BMD), the effect of Alendronate was observed to be more significant. uspharmacist.com

Table 1: Comparison of Alendronate and Calcitonin on Osseointegration in Osteoporotic Rats

| Parameter | Alendronate Group | Calcitonin Group | Significance |

|---|---|---|---|

| Periprosthesis Osseointegration Rate | 63.7% | 45.7% | p < 0.05 |

| Initial Lumbar BMD (g/cm²) | 0.081 ± 0.009 | 0.078 ± 0.009 | - |

| Final Lumbar BMD (g/cm²) | 0.116 ± 0.008 | 0.109 ± 0.010 | Alendronate > Calcitonin |

When compared with Sodium Fluoride (NaF) in a one-year study on minipigs, Alendronate and NaF exhibited contrasting effects on bone dynamics. nih.gov Alendronate, a potent inhibitor of bone resorption, effectively decreased bone turnover. nih.govnih.gov Conversely, Sodium Fluoride acts by stimulating trabecular bone formation, thereby increasing bone turnover. nih.govnih.gov Despite these opposing actions on bone remodeling, neither agent significantly altered the mean bone volume in these normal animals. nih.gov

A key finding was the impact on bone quality and mechanical properties. Sodium Fluoride was found to reduce the strength of cancellous bone from the vertebrae and the stiffness of the femora. nih.govnih.gov In the NaF-treated group, there was no correlation between bone strength and cancellous bone volume; in fact, bone strength tended to decrease at higher fluoride concentrations. nih.gov In stark contrast, animals treated with Alendronate showed a strong positive correlation between bone strength and cancellous bone volume, indicating that the bone mass maintained by Alendronate was biomechanically robust. nih.govnih.gov Small-angle X-ray scattering analysis of the bone mineral from these same animals revealed that while Alendronate treatment resulted in no changes to mineral crystal thickness compared to controls, fluoride treatment caused a slight increase in crystal thickness, which was correlated with the reduction in biomechanical properties. nih.gov

Table 2: Contrasting Effects of Alendronate and Sodium Fluoride in Minipigs

| Parameter | Alendronate (ALN) | Sodium Fluoride (NaF) |

|---|---|---|

| Mechanism of Action | Inhibits bone resorption | Stimulates bone formation |

| Effect on Bone Turnover | Decreased | Increased |

| Effect on Vertebral Cancellous Bone Strength | Maintained/Correlated with volume | Reduced |

| Effect on Femur Stiffness | Maintained | Reduced (relative to ALN group) |

Effects on Bone-Prosthesis Osseointegration in Animal Models

Preclinical animal models have consistently demonstrated that Alendronate enhances the integration of prosthetic implants with bone, a process known as osseointegration. This effect is critical for the long-term success and stability of orthopedic implants.

In a murine model using titanium implants inserted into the tibiae, systemic Alendronate treatment was shown to significantly enhance osseointegration. researchgate.netelifesciences.org After 28 days, the force required to pull the implant out of the bone was 45% greater in the Alendronate-treated mice compared to the control group. researchgate.netelifesciences.org This improvement in mechanical strength was supported by micro-computed tomography (μCT) analysis, which revealed a substantial increase in bone mass around the implant. Specifically, Alendronate increased the bone volume fraction by 60% in the immediate peri-implant region and by 139% in the region distal to the implant. researchgate.netelifesciences.org Histological analysis confirmed that Alendronate treatment decreased the number of bone-resorbing osteoclasts at the bone-implant interface while preserving bone-forming osteoblasts. researchgate.net

Table 3: Effect of Alendronate on Osseointegration in a Murine Implant Model (28-Day Study)

| Parameter | Control Group | Alendronate Group | Percentage Increase | Significance |

|---|---|---|---|---|

| Maximum Pullout Load (N) | 19.1 ± 4.5 | 27.6 ± 4.9 | 45% | p < 0.001 |

| Peri-Implant Bone Volume Fraction | - | - | 60% | p < 0.05 |

| Distal Bone Volume Fraction | - | - | 139% | p < 0.001 |

Further studies in ovariectomized rats, a model for postmenopausal osteoporosis, also confirmed the positive effects of Alendronate on the osseointegration of titanium implants. nih.gov When compared with other agents like simvastatin (B1681759) and tibolone, Alendronate showed consistently positive results in enhancing peri-implant bone. nih.gov In a canine model, Alendronate did not interfere with the natural integration of bone with implant surfaces commonly used in joint arthroplasty, such as those coated with hydroxyapatite. wikipedia.org

Preclinical Pharmacokinetics and Biodistribution

The unique pharmacokinetic profile of Alendronate is central to its mechanism of action, characterized by its specific targeting of skeletal tissue.

A defining characteristic of Alendronate is its high affinity for bone mineral, leading to its preferential localization at sites of active bone remodeling. plos.org Autoradiography studies using radiolabeled Alendronate in rats have visually confirmed that the compound does not distribute uniformly throughout the bone. nih.gov Instead, it concentrates at sites of active bone resorption, with dense labeling observed directly under osteoclasts. nih.govauctoresonline.org This targeted deposition is a key feature of its pharmacology, as it delivers the drug precisely to the locations where it exerts its primary inhibitory effect on osteoclasts. plos.orgnih.gov This explains why a significantly higher amount of Alendronate is deposited in trabecular bone, which has a higher turnover rate, compared to cortical bone. nih.gov

Following systemic administration, Alendronate undergoes a rapid distribution phase. Initially, the drug distributes to soft tissues throughout the body. nih.govnih.gov However, this state is transient. Alendronate is quickly cleared from the plasma, with a significant portion being rapidly redistributed and taken up by skeletal tissues. nih.govnih.govauctoresonline.org The drug that is not sequestered by bone is eliminated through the kidneys. nih.govnih.gov This rapid clearance from plasma and soft tissues and subsequent uptake into bone minimizes systemic exposure and focuses its pharmacological activity on the skeleton. nih.gov

Preclinical studies in animals have established that Alendronate is not metabolized in the body. nih.gov Its elimination occurs exclusively via renal excretion. nih.govnih.gov The renal handling of Alendronate involves both glomerular filtration and active tubular secretion through a specialized transport system. nih.gov This secretory process is saturable, indicating it is an active, carrier-mediated mechanism. nih.gov

Investigations in rats to characterize this transport system revealed that it is distinct from the classical renal transport pathways. The renal clearance of Alendronate was not affected by inhibitors of well-known organic anion transport systems (e.g., probenecid) or organic cation transport systems (e.g., cimetidine). nih.govnih.gov This suggests that members of the SLC22A family, which include many of these common organic anion transporters (OATs) and organic cation transporters (OCTs), are not responsible for the renal secretion of Alendronate. nih.govnih.govnih.gov However, the clearance of Alendronate was competitively inhibited by another bisphosphonate, etidronate, implying they share a common, as-yet-uncharacterized renal transport system. nih.gov To date, specific transporters from the SLC17A or SLC13A families have not been implicated in the renal elimination of Alendronate.

While not involved in renal elimination, recent research has identified a crucial role for a different solute carrier transporter, SLC37A3. A genome-wide screen identified that SLC37A3, in a complex with a protein called ATRAID, is required for the entry of nitrogen-containing bisphosphonates like Alendronate from the lysosome into the cell's cytosol. nih.govelifesciences.org After being internalized by the cell through endocytosis, Alendronate traffics to lysosomes; the SLC37A3/ATRAID complex then functions as a lysosomal transporter to release the drug into the cytosol, allowing it to reach its intracellular target, the mevalonate (B85504) pathway. nih.govelifesciences.org

Innovations in Alendronate Sodium Drug Design and Delivery Research

Structural Requirements for Optimized Potency and Bone Affinity

The pharmacological effects of bisphosphonates like alendronate are intrinsically linked to their chemical structure, which dictates both their affinity for bone mineral and their potency in inhibiting osteoclast activity. nih.govpsu.edu The fundamental bisphosphonate structure consists of two phosphonate (B1237965) groups attached to a central carbon atom (the P-C-P backbone), which also holds two side chains, designated R1 and R2. nih.govresearchgate.net

Role of Specific Chemical Moieties (e.g., Nitrogen Atom in R2 Chain) in Bisphosphonate Structure-Activity Relationship

The R1 side chain further enhances this bone affinity. nih.gov A hydroxyl group (-OH) at the R1 position is considered optimal, as it allows the molecule to chelate calcium ions more effectively through tridentate binding, as opposed to bidentate binding without the hydroxyl group. researchgate.netnih.gov

Rational Chemical Modification Strategies for Enhanced Receptor Binding

Rational design of new bisphosphonate analogues aims to improve pharmacological properties by modifying the molecular structure to enhance binding to the target enzyme, FDPS, and to bone mineral. nih.govnih.gov Detailed analysis of enzyme-ligand crystal structures has provided significant insight into the interactions between N-BPs and FDPS, guiding further modification efforts. nih.govpsu.edu

Modifications can involve altering the R2 side chain to optimize its fit within the enzyme's binding pocket. For instance, including the nitrogen atom within a ring structure, as seen in risedronate and zoledronic acid, can lead to even greater potency. researchgate.net Research has also explored replacing the α-hydroxy group on the central carbon with other moieties, such as fluorine, which can significantly alter both enzyme inhibitory properties and mineral binding affinity. nih.gov Such modifications aim to create compounds with an optimal balance of high bone affinity and potent FDPS inhibition for improved therapeutic outcomes. nih.govnih.gov

Advanced Drug Delivery Systems

To address challenges such as low oral bioavailability and to enhance targeted delivery, researchers have developed various advanced drug delivery systems for alendronate sodium. clinmedjournals.orgplos.orgnih.gov These systems aim to protect the drug, control its release, and direct it more effectively to bone tissue.

Nanoparticle-Based Formulations (e.g., Chitosan (B1678972) Nanoparticles, Solid Lipid Nanoparticles)

Nanotechnology-based drug delivery systems are a promising approach for improving the therapeutic profile of alendronate. clinmedjournals.orgclinmedjournals.org

Chitosan Nanoparticles: Chitosan, a natural polysaccharide, is widely used due to its biocompatibility, biodegradability, and polycationic nature. clinmedjournals.orgclinmedjournals.org Alendronate-loaded chitosan nanoparticles are typically prepared using the ionic gelation method, which involves the interaction between the positively charged amine groups of chitosan and a negatively charged cross-linking agent like sodium tripolyphosphate (TPP). clinmedjournals.orgclinmedjournals.org Studies have successfully developed these nanoparticles with controlled sizes and sustained release profiles. clinmedjournals.orgnih.gov For example, one study reported optimized chitosan nanoparticles with an average particle size of 214.6 nm and a maximum drug entrapment efficiency of 66.82%. clinmedjournals.org

Solid Lipid Nanoparticles (SLNs): SLNs are another attractive carrier system, offering advantages such as high stability, biocompatibility, and the potential for enhanced drug absorption. plos.orgnih.gov They have been formulated to encapsulate alendronate, often using techniques like solvent injection. plos.org Research has focused on optimizing SLN formulations to achieve small particle sizes and high entrapment efficiency. One study developed enteric-coated SLNs to protect the gastrointestinal mucosa and improve bioavailability. plos.orgnih.gov The optimized formula in this study yielded nanoparticles with a size of 98 nm and an entrapment efficiency of 74.3%, leading to a 7.4-fold increase in bioavailability in rabbits. nih.gov

| Nanoparticle Type | Preparation Method | Key Findings | Reference |

|---|---|---|---|

| Chitosan Nanoparticles | Ionic Gelation | Average particle size of 214.6 nm; Drug entrapment efficiency of 66.82%. | clinmedjournals.org |

| Enteric-Coated Solid Lipid Nanoparticles (SLNs) | Solvent Injection | Particle size of 98 nm; Entrapment efficiency of 74.3%; 7.4-fold enhanced bioavailability in rabbits. | plos.orgnih.gov |

| PLGA Nanoparticles | W1/O/W2 Solvent Evaporation | Average diameter of 236 nm; Encapsulation efficiency of 34.6%; Biphasic release profile over 24 hours. | sbmu.ac.ir |

Liposomal Encapsulation Strategies for Targeted Delivery and Stability Enhancement

Liposomes, which are vesicles composed of lipid bilayers, are a versatile platform for drug delivery, capable of encapsulating both hydrophilic and lipophilic drugs. isciii.es For alendronate, liposomal formulations have been developed to improve stability and reduce side effects. isciii.esisciii.es

The thin-film hydration method is a common technique for preparing alendronate-loaded liposomes. isciii.esisciii.es In some studies, polymers like starch have been incorporated into the formulation, which has been shown to increase both encapsulation efficiency and the stability of the liposomes. isciii.esisciii.esresearchgate.net One such study reported that increasing starch concentration progressively increased the entrapment efficiency, reaching up to 78.5%. isciii.es Another study using a modified thin-film hydration and extrusion technique produced liposomes with a mean diameter of 160 ± 24 nm and an encapsulation yield of 30 ± 5%. nih.gov These liposomes demonstrated good integrity in serum, with over 85% of the recovered drug remaining encapsulated 24 hours post-administration. nih.gov

| Formulation Detail | Key Characteristic | Value | Reference |

|---|---|---|---|

| Starch-containing Liposomes | Particle Size | 94 nm to 298 nm | isciii.esisciii.es |

| Encapsulation Efficiency | Up to 78.5% (with increasing starch) | isciii.es | |

| Modified Thin Film Hydration Liposomes | Mean Diameter | 160 ± 24 nm | nih.gov |

| Encapsulation Yield | 30 ± 5% | nih.gov |

Polymer Conjugation and Functionalization Approaches (e.g., PEGylation, pH-Responsive Linkers)

Covalently attaching polymers to alendronate is another strategy to modify its properties.

PEGylation: The conjugation of polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely used technique to improve the pharmacokinetic and safety profiles of drugs. nih.gov Research has demonstrated that PEG-conjugated alendronate can be successfully developed. nih.gov In one study, intrapulmonary administration of PEG-alendronate in rats showed a high bioavailability of approximately 44 ± 10%, similar to that of unmodified alendronate, but with significantly improved safety, causing less local damage to pulmonary epithelium. nih.gov PEG has also been used to functionalize chitosan-based nanoparticles for the delivery of other therapeutic agents, using alendronate as a bone-targeting ligand. nih.gov Furthermore, injectable hydrogels based on a tetra-PEG network have been created to carry a PEG-modified alendronate prodrug for long-term, localized delivery. rsc.orgfrontiersin.org

pH-Responsive Linkers: For targeted drug delivery, pH-sensitive linkers can be incorporated into a delivery system. rsc.orgcreative-biolabs.com These linkers are designed to be stable at the neutral pH of blood but to cleave and release the drug in the acidic environment of cellular compartments like endosomes and lysosomes (pH 4.5-6.5) or the tumor microenvironment. creative-biolabs.comnih.gov While much of the research on pH-sensitive linkers focuses on antibody-drug conjugates, the principle is applicable to other targeted systems. rsc.orgcreative-biolabs.com For instance, alendronate has been used as a bone-targeting ligand on the surface of pH-sensitive liposomes containing other drugs, demonstrating that the acidic environment can trigger drug release. nih.gov This strategy combines the bone-targeting ability of alendronate with a stimulus-responsive mechanism for controlled drug release.

Bone-Targeted Ligand Modification for Enhanced Delivery Precision

The inherent affinity of the bisphosphonate group in Alendronate for calcium phosphate (B84403), the primary mineral component of bone, makes it a natural bone-targeting agent. researchgate.net Researchers have leveraged this property by using Alendronate not just as a therapeutic agent but also as a targeting ligand to guide drug delivery systems to bone tissue with high precision.

One strategy involves conjugating Alendronate to various biocompatible materials. For instance, Alendronate has been used to functionalize liposomes, creating nanocarriers that can effectively aggregate in bone tissue. clinmedjournals.org In a study, pomolic acid-loaded liposomes were surface-modified with Alendronate, which acted as a bone-targeting molecule, guiding the therapeutic agent to reduce bone loss in preclinical models. clinmedjournals.org

Another approach utilizes polymeric nanoparticles. Researchers have developed nanoparticles based on Poly (lactic-co-glycolic acid) (PLGA) conjugated with chitosan (CS) and further modified with Alendronate (Alen-PLGA). researchgate.net These Alendronate-modified nanoparticles demonstrated a high affinity for hydroxyapatite (B223615), indicating their potential for targeted bone delivery. researchgate.net This modification aims to increase the concentration of the drug at the site of action, potentially enhancing efficacy while minimizing systemic exposure.

Furthermore, natural polymers like collagen have been modified with Alendronate Sodium. By covalently grafting Alendronate onto a collagen backbone, a new phosphorylated material (Col-Aln) was synthesized. researchgate.net This modified collagen not only showed good biocompatibility but also promoted the osteogenic differentiation of bone marrow mesenchymal stem cells more effectively than pure collagen, highlighting its promise for bone regeneration applications. researchgate.net

Table 1: Research on Bone-Targeted Ligand Modification of Alendronate Sodium

| Delivery System | Ligand/Modification | Key Research Finding | Reference |

|---|---|---|---|

| Liposomes | Alendronate (ALN) | ALN-functionalized liposomes effectively aggregated on bone tissue, enhancing the delivery of encapsulated pomolic acid. | clinmedjournals.org |

| Polymeric Nanoparticles | Alendronate-conjugated PLGA (Alen-PLGA) | Alen-modified nanoparticles showed a high affinity for hydroxyapatite, suggesting feasibility for bone-targeted delivery. | researchgate.net |

| Collagen Scaffolds | Alendronate Sodium grafted onto Collagen (Col-Aln) | The Col-Aln scaffold significantly promoted new bone formation in a rat cranial defect model. | researchgate.net |

Research into Alternative Administration Routes (e.g., Transdermal, Pulmonary, Intranasal)

To bypass the gastrointestinal tract and improve bioavailability, researchers are actively exploring alternative routes for administering Alendronate Sodium.

Transdermal Delivery: The transdermal route offers a non-invasive method for systemic drug delivery. Innovations in this area include the use of nanocarriers, such as niosomes and microemulsions, to enhance the permeation of Alendronate through the skin. nih.govresearchgate.net Another advanced method involves sonophoresis, which uses ultrasound to increase skin permeability. A patch containing chitosan-alendronate nanoparticles combined with sonophoresis was shown to significantly increase bioavailability in rats. nih.govresearchgate.net A particularly promising technology is the use of self-dissolving microneedle arrays. These arrays, fabricated from biocompatible materials like hyaluronic acid, create micropores in the skin, allowing for the efficient delivery of Alendronate. espublisher.com Studies have shown that this method can achieve a bioavailability of approximately 90% in rats, comparable to subcutaneous injection, without causing significant skin irritation. nih.govespublisher.com

Pulmonary Delivery: The lungs provide a large surface area for drug absorption, making pulmonary delivery an attractive alternative. Research has focused on developing spray-dried microparticles of Alendronate Sodium suitable for inhalation. nih.gov These powders, with aerodynamic diameters less than 5 µm, can reach the deep lung. nih.gov In vivo studies in rats demonstrated that intratracheal administration of an Alendronate dry powder resulted in a 3.5-fold increase in bioavailability compared to the oral route, suggesting that pulmonary delivery is a viable and promising administration strategy. nih.gov

Intranasal Delivery: The nasal mucosa offers a direct route to systemic circulation, avoiding first-pass metabolism. Research into the intranasal delivery of Alendronate has explored the use of nanoparticle-based systems. researchgate.net One study notes that intranasal administration could lead to a 25% increase in bioavailability over oral administration. researchgate.net Formulations such as non-polymeric Alendronate nanoparticles have been developed and optimized for nasal delivery, aiming to improve absorption and patient compliance. researchgate.net

Table 2: Research Findings on Alternative Administration Routes for Alendronate Sodium

| Administration Route | Delivery System/Technology | Key Research Finding | Reference |

|---|---|---|---|

| Transdermal | Self-dissolving microneedle arrays (hyaluronic acid) | Achieved approximately 90% bioavailability in rats with minimal skin irritation. | nih.govespublisher.com |

| Transdermal | Patch with sonophoresis (chitosan-alendronate nanoparticles) | Significantly increased encapsulation efficiency and bioavailability compared to patches with pure Alendronate. | nih.govresearchgate.net |

| Pulmonary | Spray-dried microparticles (dry powder inhaler) | Resulted in a 3.5-fold increase in bioavailability compared to oral administration in rats. | nih.gov |

| Intranasal | Nanoparticles | Reported to potentially increase bioavailability by 25% compared to the oral route. | researchgate.net |

Investigation of Controlled and Sustained Release Mechanisms

Controlled and sustained release systems aim to maintain therapeutic drug concentrations over an extended period, reduce dosing frequency, and minimize side effects. Various biomaterials and formulations have been investigated for the controlled delivery of Alendronate Sodium.

One approach involves composite microspheres. A system composed of poly(lactic-co-glycolic acid) (PLGA), Alendronate, and calcium phosphate (CaP) demonstrated a controlled release over a 70-day period. espublisher.com The inclusion of CaP not only prolonged the release but also significantly increased the drug's encapsulation efficiency. espublisher.com

Electrospun scaffolds are also being explored for local, sustained drug delivery. Scaffolds made of polycaprolactone (B3415563) (PCL) and hydroxyapatite (HA) have been shown to release Alendronate for more than 22 days. nih.gov The release from scaffolds containing HA was more extensive, reaching almost 90% after 22 days, compared to about 70% from scaffolds without HA. nih.gov This local and prolonged release is intended to support bone healing directly at the site of a defect. nih.gov

Hydrogels are another class of materials investigated for controlled Alendronate delivery. Their tunable properties allow for the design of systems that can release the drug in response to specific stimuli, such as pH. researchgate.net For example, erythrocyte membrane-cloaked Prussian blue nanoparticles have been developed for pH-responsive release of Alendronate, targeting the acidic microenvironment of bone resorption sites. Similarly, enteric-coated solid lipid nanoparticles have been formulated to release Alendronate specifically at an alkaline pH, which could enhance its oral bioavailability by protecting it from the acidic environment of the stomach.

Table 3: Examples of Controlled and Sustained Release Systems for Alendronate Sodium

| Release System | Composition | Release Duration/Mechanism | Key Research Finding | Reference |

|---|---|---|---|---|

| Composite Microspheres | Poly (lactic-co-glycolic acid) (PLGA), Calcium Phosphate (CaP) | Controlled release over 70 days | The addition of CaP increased encapsulation efficiency by 70% and eliminated burst release. | espublisher.com |

| Electrospun Scaffolds | Polycaprolactone (PCL), Hydroxyapatite (HA) | Gradual release over 22+ days | Scaffolds with HA released almost 90% of the drug in 22 days, supporting local bone formation. | nih.gov |

| Solid Lipid Nanoparticles | Enteric-coated Solid Lipid Nanoparticles (Eudragit S100) | pH-responsive (alkaline) | Enhanced bioavailability by more than 7.4-fold in rabbits compared to oral solution. | |

| Nanoparticles | Erythrocyte Membrane-Cloaked Prussian Blue Nanoparticles | pH-responsive (acidic) | Designed for targeted release in the acidic environment of bone resorption. |

Analytical and Methodological Approaches in Alendronate Sodium Research

Quantitative Determination Methodologies for Research Applications

Accurate quantification of Alendronate Sodium in bulk materials, pharmaceutical formulations, and biological matrices is critical for research and quality control. A range of analytical methods, from classic titrimetry to advanced chromatography, have been developed and optimized for this purpose.

Spectrophotometric Methods (UV Spectrophotometry, Spectrofluorometry) with Derivatization

Spectrophotometric methods provide a simple and cost-effective approach for the determination of Alendronate Sodium. nih.gov These techniques rely on chemical derivatization to form a chromophoric or fluorophoric product that can be measured. tandfonline.com The primary amino group in the alendronate molecule is the primary target for these reactions. researchgate.netresearchgate.net

Common derivatizing agents include:

o-Phthalaldehyde (OPA): In a basic medium, OPA reacts with the primary amino group of alendronate to form a light-absorbing derivative with a maximum absorption around 330-333 nm. nih.govresearchgate.net For spectrofluorometry, OPA is used with a thiol-containing compound like 2-mercaptoethanol (B42355) (2ME) to yield a highly fluorescent product, significantly enhancing sensitivity. nih.gov This reaction is noted for its simplicity and rapidity. nih.gov

Ninhydrin (B49086): This reagent reacts with alendronate in the presence of a solvent like pyridine (B92270) under heat to produce a distinct bluish-violet product, which can be quantified at approximately 565-569 nm. researchgate.netresearchgate.net

4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and 2,4-dinitrofluorobenzene (DNFB): These are chromogenic derivatizing reagents that react with alendronate to form colored products measurable in the visible region. nih.gov The reaction with NBD-Cl produces a product with maximum absorbance at 472 nm, while DNFB derivatization can be performed with or without micellar catalysis, yielding products measured at 378 nm and 374 nm, respectively. nih.govresearchgate.net

Metal Ion Complexation: Alendronate's two phosphonate (B1237965) groups give it strong metal-chelating properties. tandfonline.com This has been exploited by forming complexes with metal ions such as Ce(IV), Cu(II), and Fe(III) to enhance UV-visible detection. tandfonline.comtandfonline.com

| Method | Derivatizing Agent/Principle | λmax (nm) | Linearity Range (µg/mL) | Limit of Detection (LOD) |

|---|---|---|---|---|

| UV Spectrophotometry | o-Phthalaldehyde (OPA) | 333 | N/A | 8.9 nM tandfonline.com |

| UV Spectrophotometry | Ninhydrin | 565 - 568 | 1 - 60 researchgate.net | 0.1 µg/mL researchgate.net |

| UV Spectrophotometry | NBD-Cl | 472 | 1.0 - 20.0 | 0.09 µg/mL nih.gov |

| UV Spectrophotometry | DNFB (Heat-catalyzed) | 378 | 4.0 - 40.0 | 1.06 µg/mL nih.gov |

| Spectrofluorometry | OPA / 2-Mercaptoethanol | 470 (Emission) | 0.4 - 2.4 µM | 8.89 nM nih.gov |

Chromatographic Techniques (HPLC, LC-MS/MS, Ion Chromatography, HPLC-FD)

Chromatographic techniques are widely employed for their high specificity, sensitivity, and ability to separate the analyte from complex matrices.